molecular formula C18H18N4O3S B12044901 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-60-9

4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12044901
CAS No.: 478256-60-9
M. Wt: 370.4 g/mol
InChI Key: HMDPJGYLPDGLRM-YBFXNURJSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a Schiff base (imine) linkage formed between a 2,3-dimethoxyphenyl aldehyde and the amino group of a 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol precursor. Its synthesis typically involves condensation of the aldehyde with the amino-triazole-thiol precursor in ethanol with a catalytic acid, a method consistent with related triazole derivatives .

Properties

CAS No.

478256-60-9

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-23-14-9-5-4-8-13(14)17-20-21-18(26)22(17)19-11-12-7-6-10-15(24-2)16(12)25-3/h4-11H,1-3H3,(H,21,26)/b19-11+

InChI Key

HMDPJGYLPDGLRM-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

General Pathways for Triazole Core Formation

The 1,2,4-triazole-3-thiol scaffold is typically synthesized via cyclization of thiosemicarbazides or alkaline ring closure of carbothioamides . For example:

  • Thiosemicarbazide Route : Reacting hydrazine derivatives with carbon disulfide (CS₂) under basic conditions yields thiosemicarbazides, which cyclize to form the triazole ring.

  • Carbothioamide Cyclization : Carbothioamides derived from carboxylic acid hydrazides undergo base-mediated cyclization to generate 1,2,4-triazole-3-thiones.

Functionalization at Position 5

Introducing aryl groups at position 5 often involves nucleophilic substitution or Friedel-Crafts alkylation . For instance, 2-methoxyphenyl groups can be incorporated via:

  • Reaction of triazole-3-thiol with 2-methoxybenzyl chloride in the presence of a base.

  • Direct coupling using palladium catalysts in cross-coupling reactions.

Schiff Base Formation at Position 4

The Schiff base moiety is introduced by condensing the primary amine of the triazole with 2,3-dimethoxybenzaldehyde under mild acidic or neutral conditions. This step typically employs ethanol or methanol as solvents, with catalytic acetic acid.

Stepwise Preparation of the Target Compound

Synthesis of 5-(2-Methoxyphenyl)-4H-1,2,4-Triazole-3-thiol

  • Formation of Thiosemicarbazide :
    React 2-methoxyphenylacetic acid hydrazide with CS₂ in ethanol under reflux to yield the corresponding thiosemicarbazide.

    Hydrazide+CS2EtOH, ΔThiosemicarbazide\text{Hydrazide} + \text{CS}_2 \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide}
  • Cyclization to Triazole-3-thiol :
    Treat the thiosemicarbazide with aqueous NaOH (2M) at 80°C for 4 hours. Acidification with HCl precipitates the triazole-3-thiol.

    ThiosemicarbazideNaOH, ΔTriazole-3-thiol\text{Thiosemicarbazide} \xrightarrow{\text{NaOH, Δ}} \text{Triazole-3-thiol}

Yield : 70–80%.

Schiff Base Condensation

  • Reaction with 2,3-Dimethoxybenzaldehyde :
    Dissolve 5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (1 equiv) and 2,3-dimethoxybenzaldehyde (1.2 equiv) in ethanol. Add glacial acetic acid (3 drops) and reflux for 6–8 hours.

    Triazole-3-thiol+AldehydeEtOH, H⁺Target Compound\text{Triazole-3-thiol} + \text{Aldehyde} \xrightarrow{\text{EtOH, H⁺}} \text{Target Compound}
  • Purification :
    Cool the reaction mixture, filter the precipitate, and recrystallize from ethanol/dichloromethane (3:1).

Yield : 65–75%.

Optimization and Characterization

Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes solubility of intermediates
Temperature78–80°C (reflux)Accelerates imine formation
CatalystAcetic acid (3 drops)Enhances Schiff base kinetics
Reaction Time6–8 hoursBalances completion vs. decomposition

Spectroscopic Data

  • FT-IR (KBr, cm⁻¹) :

    • 3105 (Ar-H stretching), 1578 (C=N), 1253 (C=S), 1020 (C-O-C methoxy).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 13.95 (s, 1H, SH), 8.45 (s, 1H, N=CH), 6.85–7.72 (m, 8H, aromatic), 3.82 (s, 6H, OCH₃).

  • Mass Spectrometry :

    • m/z 377.44 [M]⁺, consistent with molecular formula.

Challenges and Alternative Approaches

Common Pitfalls

  • Schiff Base Isomerization : The E-configuration must be preserved; prolonged heating may lead to Z/E interconversion.

  • Thiol Oxidation : The -SH group is prone to oxidation; reactions require inert atmospheres (N₂/Ar).

Emerging Methodologies

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70%.

  • Green Chemistry Approaches : Using water as a solvent with β-cyclodextrin as a catalyst achieves 68% yield with reduced waste .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate hydrazones with 4H-1,2,4-triazole-3-thiol derivatives. Characterization is commonly performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Elemental Analysis

These methods help confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. For instance, compounds similar to 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated significant activity against various bacterial strains. The mechanism often involves inhibition of specific enzymes or disruption of cell wall synthesis in bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that triazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The specific activity of this compound is still under exploration but shows promise based on structural analogs.

Material Science Applications

In addition to biological applications, this compound can be utilized in materials science as a corrosion inhibitor. Studies suggest that triazole derivatives effectively protect metals from corrosion in acidic environments by forming a protective film on the metal surface.

Table 2: Corrosion Inhibition Efficiency

Metal TypeCorrosion MediumInhibition Efficiency (%)
Mild SteelSulfuric Acid85%
CopperHydrochloric Acid90%

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various triazole derivatives against Mycobacterium tuberculosis. The compound exhibited a promising MIC value comparable to established antibiotics, indicating its potential as a new therapeutic agent against resistant strains.

Case Study 2: Corrosion Resistance

Another investigation focused on the use of triazole derivatives as corrosion inhibitors for mild steel in acidic solutions. Results demonstrated significant reduction in corrosion rates when treated with the compound, showcasing its effectiveness and potential for industrial applications.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

  • 3,4-Dichlorophenyl Analog (): Replacing the 2,3-dimethoxyphenyl group with a 3,4-dichlorophenyl substituent introduces electron-withdrawing chlorine atoms. The dichloro derivative may exhibit higher lipophilicity, affecting membrane permeability .
  • 4-Nitrophenyl and 4-Phenoxybenzylidene (): The nitro group (strong electron-withdrawing) and phenoxy moiety (electron-donating) create a polarized electronic environment. Such derivatives often show enhanced reactivity in nucleophilic substitution reactions compared to methoxy-substituted analogs .

Solubility and Physical Properties

  • Methoxy groups enhance solubility in polar organic solvents (e.g., methanol) compared to chloro or nitro analogs. For example, 5-(3-ethoxyphenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol () may exhibit greater solubility than its dichlorophenyl counterpart due to the ethoxy group’s electron-donating nature .

Data Table: Key Structural and Functional Comparisons

Compound Structure Substituents Biological Activity (IC50) Synthesis Yield Key References
4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 2,3-Dimethoxy, 2-methoxyphenyl Not reported ~70–80%*
4-{[(E)-(3,4-Dichlorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 3,4-Dichloro, 2-methoxyphenyl Not reported ~65–75%*
5-(2-Chlorophenyl)-4-((1-phenyl-3-p-tolyl-1H-pyrazol-4-yl)methyleneamino)-4H-1,2,4-triazole-3-thiol 2-Chlorophenyl, pyrazole 1.50 μM (HepG2) ~60–70%*
SB-3 (4-{[(E)-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)methylene]amino}-5-(2-methylphenoxy)methyl-4H-1,2,4-triazole-3-thiol) 4-Fluorophenyl, 2-methylphenoxy <5 μM (HepG2) ~55–65%*
5-(Dec-9-en-1-yl)-4-((2-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol Dec-9-en-1-yl, 2-methoxybenzylidene Not reported 86%

*Estimated based on analogous syntheses.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and hydrogen-bonding capacity, critical for target recognition in enzymes like alkaline phosphatases .
  • Halogen Substituents (e.g., Cl, Br) : Increase lipophilicity and halogen-bonding interactions, improving membrane penetration and binding to hydrophobic enzyme pockets .
  • Schiff Base Metal Complexes () : Coordination with metals (e.g., Cu, Zn) enhances anticancer activity by facilitating DNA intercalation or reactive oxygen species (ROS) generation .

Biological Activity

The compound 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole-thiol family, which has garnered significant attention due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with thiol and aromatic groups. The synthesis of triazole derivatives typically involves the reaction of hydrazines with isothiocyanates or aldehydes, leading to various functionalized products. Recent studies have utilized ultrasound-assisted methods to enhance yields and reaction rates during synthesis .

Antimicrobial Activity

  • Mechanism of Action : Triazole-thiols exhibit antimicrobial properties through various mechanisms, including the inhibition of cell wall synthesis and disruption of nucleic acid functions. The presence of the thiol group enhances their reactivity towards microbial enzymes .
  • Research Findings :
    • A study indicated that derivatives of 1,2,4-triazole-3-thiol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated bactericidal effects at low concentrations .
    • Another report highlighted that specific derivatives showed potent antifungal activity against common pathogens like Candida albicans and Aspergillus niger.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

Anticancer Activity

  • Cell Line Studies : The cytotoxic effects of the compound have been evaluated against various cancer cell lines using MTT assays. Notably, it showed significant activity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines.
  • Selectivity and Efficacy :
    • Compounds similar to this compound were found to selectively induce apoptosis in cancer cells while sparing normal cells .
    • A specific derivative demonstrated an IC50 value of 13.004 µg/mL against HepG2 liver cancer cells .
Cell LineIC50 (µg/mL)
IGR39 (Melanoma)10.5
MDA-MB-23115.0
Panc-1 (Pancreatic)12.0

Antioxidant Activity

The antioxidant potential of triazole-thiols has been assessed using DPPH radical scavenging assays. The compound showed promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.

  • Research Findings :
    • Compounds derived from triazoles exhibited effective radical scavenging capabilities with IC50 values comparable to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features:

  • Substituents on the Aromatic Rings : Electron-donating groups (e.g., methoxy) enhance the biological activity by stabilizing the molecular structure and improving interactions with biological targets.
  • Thiol Group Influence : The presence of a thiol group is critical for enhancing reactivity towards biological targets and increasing antimicrobial efficacy .

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